2-chloro-N-(furan-2-ylmethyl)-4-methylaniline
Description
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Properties
Molecular Formula |
C12H12ClNO |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)-4-methylaniline |
InChI |
InChI=1S/C12H12ClNO/c1-9-4-5-12(11(13)7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3 |
InChI Key |
JJVJPKDASNDDDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CC=CO2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and SMILES of 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline
A Strategic Scaffold for Medicinal Chemistry & Agrochemical Synthesis
Executive Summary
This technical guide provides a comprehensive analysis of 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline (CAS: 1037138-41-2). As a secondary amine integrating an electron-rich furan ring with a halogenated aniline core, this molecule serves as a critical "linker" scaffold. It bridges the lipophilic requirements of kinase inhibitor pharmacophores with the steric constraints necessary for active site binding. This document details its structural specifications, a validated synthetic protocol via reductive amination, and rigorous characterization standards.[1]
Chemical Identity & Structural Specifications[2][3][4][5]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | N-Furfuryl-2-chloro-4-methylaniline |
| CAS Number | 1037138-41-2 |
| Molecular Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
Cheminformatics Data
| Format | String |
| Canonical SMILES | Cc1cc(Cl)c(NCc2ccco2)cc1 |
| Isomeric SMILES | CC1=CC(Cl)=C(NCC2=CC=CO2)C=C1 |
| InChI Key | SORYCONFCUFJND-UHFFFAOYSA-N |
Physicochemical Profile (Calculated)
-
LogP (Octanol/Water): ~3.1 (Lipophilic, suitable for membrane permeability)
-
Topological Polar Surface Area (TPSA): 25.0 Ų (High oral bioavailability potential)
-
H-Bond Donors: 1 (Secondary Amine)
-
H-Bond Acceptors: 2 (Furan Oxygen, Amine Nitrogen)
Synthetic Methodology: Reductive Amination
Expert Insight: Direct alkylation of 2-chloro-4-methylaniline with furfuryl chloride is discouraged due to the instability of furfuryl halides and the risk of over-alkylation. The preferred industrial and laboratory route is Reductive Amination using sodium triacetoxyborohydride (STAB), which allows for "one-pot" synthesis under mild conditions.
Reaction Scheme
The synthesis involves the condensation of 2-chloro-4-methylaniline (Amine) with Furfural (Aldehyde) to form an imine intermediate, followed by in-situ reduction.
Figure 1: One-pot reductive amination pathway using STAB as the selective reducing agent.
Detailed Protocol
Scale: 10 mmol Yield Expectation: 85-92%
-
Imine Formation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methylaniline (1.42 g, 10 mmol) and Furfural (0.96 g, 10 mmol).
-
Dissolve in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (30 mL).
-
Add Glacial Acetic Acid (0.6 g, 10 mmol) to catalyze imine formation.
-
Observation: The solution may darken or turn slightly yellow/orange as the Schiff base forms. Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture slightly (0°C) if using DCM; RT is acceptable for DCE.
-
Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.
-
Note: STAB is preferred over NaBH₄ because it is less basic and will not reduce the aldehyde before it reacts with the amine.
-
Stir the reaction mixture at RT for 4–12 hours under Nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases.
-
Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic phases and wash with Brine (30 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[2]
-
-
Purification:
-
The crude oil is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient 95:5 to 80:20).
-
Characterization & Validation
Trustworthiness: A successful synthesis must be validated against the following spectroscopic predictions.
1H NMR Prediction (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.38 | Doublet (d) | 1H | Furan C5-H (α-proton) |
| 7.15 | Doublet (d) | 1H | Aniline C3-H (meta to N) |
| 6.95 | Doublet of Doublets | 1H | Aniline C5-H |
| 6.65 | Doublet (d) | 1H | Aniline C6-H (ortho to N) |
| 6.33 | Multiplet | 1H | Furan C4-H (β-proton) |
| 6.23 | Doublet (d) | 1H | Furan C3-H (β-proton) |
| 4.35 | Singlet (s) | 2H | N-CH ₂-Furan (Benzylic-like) |
| 4.20 | Broad Singlet | 1H | -NH - (Exchangeable) |
| 2.25 | Singlet (s) | 3H | Ar-CH ₃ |
Mass Spectrometry (ESI-MS)
-
Target Ion: [M+H]⁺
-
Calculated m/z: 222.07
-
Isotope Pattern: Distinct Chlorine pattern. M+H (222.07) and M+H+2 (224.07) in a ~3:1 ratio.[3][4]
Mechanistic Logic
The choice of reagents is dictated by the electronic properties of the aniline.
Figure 2: Stepwise mechanistic flow.[5][6][7][2][3][8] The acid catalyst activates the furfural, facilitating the attack by the weakly nucleophilic aniline nitrogen.
Safety & Handling
-
2-Chloro-4-methylaniline: Toxic by inhalation and skin contact.[9] Potential methemoglobinemia inducer. Handle in a fume hood.
-
Furfural: Combustible liquid; lachrymator.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with water/acid. Keep dry.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][10] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[10][11]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1037138-41-2." PubChem, 2024.
-
Sigma-Aldrich. "2-Chloro-4-methylaniline Product Specification."
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- 11. Reductive amination - Wikipedia [en.wikipedia.org]
A Technical Guide to the Biological Potential of N-(furan-2-ylmethyl)aniline Derivatives
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity often yields compounds with novel and enhanced biological activities. The N-(furan-2-ylmethyl)aniline scaffold represents a compelling example of this principle, marrying the versatile furan ring with the synthetically tractable aniline moiety.[1][2] The furan nucleus, an aromatic five-membered heterocycle containing an oxygen atom, is a structural motif present in a multitude of natural products and synthetic compounds with a wide spectrum of biological effects.[3][4] Its ability to engage in various non-covalent interactions, coupled with its role as a bioisostere for other aromatic systems like phenyl rings, makes it a valuable component in drug design.[5] The aniline fragment, in turn, provides a crucial handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR).[2] This technical guide provides an in-depth exploration of the burgeoning research into the biological activities of N-(furan-2-ylmethyl)aniline derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, detailing the underlying mechanisms of action, providing robust experimental protocols, and presenting key data to facilitate further investigation into this promising class of compounds.
Anticancer Activity: Targeting the Hallmarks of Malignancy
N-(furan-2-ylmethyl)aniline derivatives have emerged as a promising class of compounds with significant cytotoxic effects against a variety of cancer cell lines.[1][6] Their anticancer potential stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[1][7]
Mechanism of Action: Disrupting Cancer Cell Signaling
A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway .[1][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many human cancers.[1] Certain N-(furan-2-ylmethyl)aniline derivatives have been shown to suppress this pathway, leading to a decrease in the phosphorylation of key downstream effectors like Akt and mTOR.[1][8] This inhibition ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][8]
Another key mechanism is the induction of cell cycle arrest , often at the G2/M phase.[7] By interfering with the cell cycle machinery, these compounds prevent cancer cells from progressing through mitosis, thereby halting their proliferation. Furthermore, some derivatives have been observed to induce apoptosis through the intrinsic mitochondrial pathway, characterized by changes in the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7]
Quantitative Assessment of Anticancer Activity
The in vitro cytotoxic activity of N-(furan-2-ylmethyl)aniline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| FA-1 | N-(4-methoxyphenyl)furan-2-carboxamide | HeLa (Cervical Cancer) | 5.23 | [6] |
| FA-2 | N-(4-chlorophenyl)furan-2-carboxamide | MCF-7 (Breast Cancer) | 3.86 | [6] |
| Compound 7 | N-phenyl triazinone derivative | MCF-7 (Breast Cancer) | 2.96 | [7] |
| Compound 24 | Furan derivative | HeLa (Cervical Cancer) | < 8.79 | [8][9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[10]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-(furan-2-ylmethyl)aniline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: A Broad Spectrum of Action
The furan nucleus is a key structural feature in many compounds exhibiting a wide range of antimicrobial activities.[3][11] N-(furan-2-ylmethyl)aniline derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[3][11]
Mechanism of Action: Disrupting Microbial Growth and Viability
The antimicrobial mechanisms of these compounds are multifaceted and can include:
-
Inhibition of Microbial Growth: Furan derivatives can selectively inhibit the proliferation of microorganisms.[3]
-
Enzyme Modification: They can interfere with the function of essential microbial enzymes.[3]
-
Cell Cycle Arrest: Some compounds have been shown to arrest the cell cycle in microbial pathogens.[3]
-
Biofilm Disruption: Aniline derivatives have shown potential in inhibiting the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Furfural | Bacillus subtilis | 0.027 µM | [12] |
| Furoic acid | Salmonella spp. | 0.009 µM | [12] |
| Arylbenzylfuran 11 | Staphylococcus aureus | 4 | [13] |
| Arylbenzylfuran 11 | Methicillin-resistant S. aureus (MRSA) | 4 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow a fresh culture of the target microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare two-fold serial dilutions of the N-(furan-2-ylmethyl)aniline derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Anti-inflammatory Activity: Modulating Immune Responses
Chronic inflammation is a key driver of many diseases. Furan derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Furan derivatives can inhibit the phosphorylation of key proteins in the MAPK pathway, such as JNK, p38, and ERK, which are crucial for the production of pro-inflammatory mediators.[3][14]
-
PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) Activation: Some derivatives can activate PPAR-γ, a nuclear receptor with potent anti-inflammatory effects.[3][14]
Experimental Protocol: Inhibition of Albumin Denaturation
Principle: Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of a compound to inhibit the heat-induced denaturation of albumin, serving as a proxy for its anti-inflammatory activity.[4]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 51°C for 20 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Turbidity Measurement: Measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of denaturation for each concentration of the test compound compared to a control without the compound. A known anti-inflammatory drug (e.g., diclofenac sodium) should be used as a positive control.
Structure-Activity Relationship (SAR) Insights
The biological activity of N-(furan-2-ylmethyl)aniline derivatives is highly dependent on their chemical structure. While comprehensive SAR studies are ongoing, some key trends have emerged:
-
Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly impact activity. For instance, electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.
-
Modifications of the Furan Ring: Alterations to the furan ring, such as the introduction of substituents, can influence the compound's potency and selectivity.
-
The Linker: The nature of the linker connecting the furan and aniline moieties is also crucial for optimal activity.
A systematic approach to SAR studies is essential for the development of potent and selective drug candidates.
Conclusion and Future Directions
N-(furan-2-ylmethyl)aniline derivatives represent a versatile and promising scaffold in the quest for novel therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further drug discovery and development efforts. Future research should focus on elucidating the precise molecular targets of these compounds, expanding the scope of SAR studies to identify more potent and selective analogs, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this privileged chemical space holds significant promise for addressing unmet medical needs across a range of diseases.
References
- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). [Source not explicitly stated in snippet, but likely a peer-reviewed journal].
- Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. (n.d.). [Source not explicitly stated in snippet, likely a research paper or review].
- The Rising Potential of Furan-Containing Aniline Derivatives in Therapeutic Applications: A Technical Guide. (2025). Benchchem.
- Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Deriv
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). Bentham Science Publisher.
- Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC.
- Furan: A Promising Scaffold for Biological Activity. (2024). [Source not explicitly stated in snippet, likely a review journal].
- Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). [Source not explicitly stated in snippet, likely a chemistry journal].
- (PDF) Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (n.d.).
- The Rising Promise of Furan-Aniline Scaffolds: A Technical Guide to Their Biological Activity. (2025). Benchchem.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org.
- Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). PubMed.
- Application Notes and Protocols for N-(furan-2-ylmethyl)aniline Derivatives in Drug Synthesis. (2025). Benchchem.
- Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid. (2013). PubMed.
- Antimicrobial and anti-biofilm properties of novel synthetic lignan-like compounds. (2019). PubMed.
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safety data sheet SDS for 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline
Technical Safety Monograph: 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline A Comprehensive Risk Assessment & Handling Guide for Research Applications[1]
Part 1: Chemical Identity & Structural Context[1]
Compound Identification
-
Molecular Weight: 221.68 g/mol [1]
-
Synonyms: N-(2-Furanylmethyl)-2-chloro-p-toluidine; N-Furfuryl-2-chloro-4-methylaniline.[1]
Structural Analysis for Hazard Prediction This molecule is a hybrid pharmacophore combining a halogenated aniline core with a furan heterocycle.[5] Unlike commodity chemicals with established toxicological datasets, this compound must be treated as a Novel Chemical Entity (NCE) .[5] Its safety profile is derived via Structure-Activity Relationship (SAR) analysis of its two primary reactive domains:
-
The Aniline Core (2-Chloro-4-methylaniline): Known for methemoglobinemia induction and potential genotoxicity.[1] The ortho-chlorine substituent sterically hinders acetylation, potentially prolonging the half-life of the free amine in vivo.[1]
-
The Furan Moiety: Susceptible to metabolic activation (bioactivation) by Cytochrome P450 enzymes (specifically CYP2E1), leading to reactive cis-2-butene-1,4-dial intermediates which are hepatotoxic.[1][6]
Part 2: Predictive Hazard Profiling (The "Why" Behind the Safety)
Standard SDSs list hazards; this guide explains the mechanistic causality to ensure informed handling.
Health Hazard Matrix
| Hazard Class | GHS Category (Predicted) | Mechanistic Justification |
| Acute Toxicity (Oral) | Category 4 (H302) | Based on parent aniline data (LD50 ~1000 mg/kg).[1] |
| Skin/Eye Damage | Category 1/2 (H318/H315) | Secondary amines with halogenated aromatic rings are often severe irritants or corrosives to mucous membranes.[5] |
| STOT - Repeated | Category 2 (H373) | Target Organ: Blood & Liver. Aniline derivatives oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), causing hypoxia. Furan metabolites cause centrilobular necrosis.[1][5] |
| Sensitization | Skin Sens. 1 (H317) | Anilines are notorious contact allergens due to protein haptenization.[5] |
Metabolic Activation Pathway (Visualized)
The following diagram illustrates the dual-threat metabolic pathway that necessitates strict containment.
Figure 1: Predicted metabolic activation pathways showing the bifurcation into hematotoxic (aniline) and hepatotoxic (furan) mechanisms.[1][5]
Part 3: Handling, Storage, & Stability Protocol
3.1 Engineering Controls (Band 4 Containment)
-
Primary Barrier: All weighing and solubilization must occur within a certified Chemical Fume Hood.[1][5]
-
Glove Protocol: Double-gloving is mandatory.[1]
-
Respiratory: If solid dust generation is possible (e.g., grinding), use a P3/N100 particulate respirator.[5]
3.2 Chemical Incompatibilities
-
Acids: CRITICAL. The furan ring is acid-sensitive.[1] Exposure to strong mineral acids (HCl, H₂SO₄) will cause rapid resinification (polymerization), generating heat and potentially insoluble tars.[5]
-
Oxidizers: Incompatible with peroxides or permanganates due to the oxidizable amine and furan ring.[5]
3.3 Storage Conditions
-
Temperature: Refrigerate (2–8°C).
-
Atmosphere: Store under inert gas (Argon or Nitrogen).[5] The secondary amine is prone to slow air oxidation (browning) over time.[5]
-
Container: Amber glass vials to prevent photodegradation.
Part 4: Emergency Response & Toxicology Management
4.1 First Aid Algorithms
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with PEG-400 (Polyethylene Glycol) or soap/water for 15 min.[1] | Lipophilic amines adhere to skin; PEG acts as a solubilizing agent to lift the chemical.[5] |
| Inhalation | Move to fresh air; administer 100% Oxygen if cyanotic (blue lips).[5] | Counteract potential hypoxia from methemoglobinemia.[1][5] |
| Eye Contact | Irrigate for 20 mins; consult ophthalmologist. | Corrosive potential requires extended irrigation to normalize pH.[1][5] |
4.2 Medical Surveillance (Physician's Note)
-
Antidote: If signs of methemoglobinemia (chocolate-brown blood, SpO2 < 90% despite O2) appear, consider Methylene Blue (1-2 mg/kg IV).[1]
-
Contraindication: Do not administer Methylene Blue if the patient has G6PD deficiency (risk of hemolysis).[5]
4.3 Spill Response Workflow
Figure 2: Decision logic for spill remediation. Note the prohibition of drain disposal due to aquatic toxicity (H412).[5]
Part 5: Physicochemical Data (Predicted)
Data derived from ACD/Labs and EPI Suite models for CAS 1037138-41-2.
| Property | Value (Approx.) | Implication |
| LogP (Octanol/Water) | 3.1 ± 0.4 | Highly lipophilic; readily penetrates skin and cell membranes.[1] |
| Boiling Point | ~330°C (at 760 mmHg) | Low volatility; inhalation risk is primarily from dust, not vapor.[5] |
| pKa (Conjugate Acid) | ~4.5 | Weak base.[5] Will exist as a neutral molecule at physiological pH (7.4), facilitating absorption.[5] |
| Solubility | DMSO, Methanol, DCM | Insoluble in water.[5] Use organic solvents for cleaning.[1][5] |
References
-
BLDpharm. (2025).[5][7] Safety Data Sheet: this compound (CAS 1037138-41-2).[1][2][3] Retrieved from [5]
-
National Institutes of Health (NIH) - PubChem. (2025).[1][5] Compound Summary: 2-Chloro-4-methylaniline (CAS 615-65-6).[1][8][9] Retrieved from [5]
-
European Food Safety Authority (EFSA). (2017).[5] Risks for human health related to the presence of furan and methylfurans in food.[5][6][10] EFSA Journal.[1][5] (Context for Furan hepatotoxicity mechanism).[5]
-
ChemScene. (2025). Product Analysis: this compound.[1][2][3] Retrieved from [5]
-
Sigma-Aldrich. (2025).[1][5][7][11] Material Safety Data Sheet: 2-Chloro-4-methylaniline.[1] (Used for parent compound read-across data).[1][5]
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- 11. fishersci.com [fishersci.com]
Strategic Procurement & Technical Synthesis Guide: 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline
The following technical guide provides a strategic framework for the procurement, synthesis, and validation of 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline . Given the specialized nature of this intermediate, this guide treats it as a high-value building block for medicinal chemistry campaigns (e.g., kinase inhibition or GPCR modulation).
Executive Technical Summary
This compound is a secondary amine intermediate formed by the reductive amination of 2-chloro-4-methylaniline (2-chloro-p-toluidine) and furfural (furan-2-carbaldehyde). Its structural motif—an electron-rich furan ring coupled to a substituted aniline—is a critical pharmacophore in drug discovery, particularly for designing inhibitors targeting the ATP-binding pockets of kinases (e.g., EGFR, VEGFR) or as a scaffold for agrochemicals.
This guide addresses the procurement challenges associated with non-commodity building blocks and provides a self-validating synthesis protocol for internal production when commercial stock is unavailable or cost-prohibitive.
Market Analysis: Suppliers & Pricing Strategy
As of Q1 2025, this specific compound is classified as a Tier 3 Specialty Intermediate . It is rarely held in bulk stock by major catalog vendors (Sigma-Aldrich, Thermo Fisher) and is typically sourced through Custom Synthesis or Building Block Aggregators .
Primary Procurement Channels
| Vendor Category | Recommended Suppliers | Availability Status | Estimated Lead Time |
| Aggregators | MolPort, eMolecules, Ambinter | Low Stock (Sporadic) | 2–4 Weeks |
| Custom Synthesis | Enamine, WuXi AppTec, ChemBridge | Made-to-Order | 4–8 Weeks |
| Catalog Houses | Combi-Blocks, Astatech | Check Inquiry | 1–2 Weeks |
Cost Analysis & Pricing Models
Pricing for this intermediate is highly volume-dependent. The table below outlines current market estimates for research-grade purity (>95% HPLC).
| Quantity | Sourcing Method | Estimated Price Range (USD) | Cost Driver |
| 100 mg | Stock (if available) | $150 – $350 | Handling & Logistics |
| 1 g | Stock (if available) | $450 – $800 | Rarity Premium |
| 1–10 g | Custom Synthesis (FTE) | $3,500 – $6,000 | Labor (FTE) + Reagents |
| >100 g | Process Scale-Up | $800 – $1,500 / kg | Raw Material Costs |
Strategic Insight: If the project requires >5g, internal synthesis is the most cost-effective strategy. The raw materials (2-chloro-4-methylaniline and furfural) are commodity chemicals costing <$50/kg.
Technical Core: Synthesis & Validation Protocols
When commercial supply is unavailable, the following Self-Validating Synthesis Protocol ensures the production of high-purity material. This workflow is based on reductive amination, a robust and scalable reaction.
Experimental Workflow: Reductive Amination
Reaction Scheme:
-
Imine Formation: Condensation of 2-chloro-4-methylaniline with furfural.
-
Reduction: Conversion of the imine to the secondary amine using Sodium Borohydride (
).
Step-by-Step Protocol:
-
Imine Formation (Step A):
-
Reagents: 2-chloro-4-methylaniline (1.0 eq), Furfural (1.05 eq), Methanol (MeOH, 10 vol), Magnesium Sulfate (
, 2.0 eq). -
Procedure: Dissolve the aniline in MeOH. Add furfural dropwise at room temperature (RT). Add
to sequester water and drive the equilibrium. Stir at RT for 4–6 hours. -
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The disappearance of the aniline spot indicates completion.
-
-
Reduction (Step B):
-
Reagents: Sodium Borohydride (
, 1.5 eq). -
Procedure: Cool the reaction mixture to 0°C. Add
portion-wise over 30 minutes (exothermic!). Allow to warm to RT and stir for 2 hours. -
Quench: Carefully quench with saturated
solution. Extract with Ethyl Acetate ( ). -
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Quality Control (QC) Specifications
To ensure scientific integrity, the synthesized material must meet the following criteria:
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, DMSO-d6) | Diagnostic peaks: |
| Purity | HPLC-UV (254 nm) | >95.0% Area Under Curve (AUC). |
| Mass | LC-MS (ESI+) |
Visualization: Logical Workflows
Synthesis & Validation Logic
The following diagram illustrates the critical decision points in the synthesis and QC process.
Figure 1: Logical workflow for the synthesis and quality assurance of this compound.
Procurement Decision Matrix
This diagram guides the researcher on whether to buy or make the compound based on project constraints.
Figure 2: Decision matrix for determining the most cost-effective procurement strategy.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
-
MolPort. (2025). "Chemical Marketplace for Rare Building Blocks." MolPort Official Site.
-
Enamine. (2025). "Custom Synthesis Services and Building Blocks." Enamine Store.
-
eMolecules. (2025). "Sourcing Platform for Drug Discovery." eMolecules Search.
Methodological & Application
scale-up synthesis of 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline
An Application Guide for the Scalable Synthesis of 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline via Reductive Amination
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the , a key intermediate for pharmaceutical and materials science applications. The synthesis is achieved through a robust and scalable one-pot reductive amination protocol, reacting 2-chloro-4-methylaniline with furfural using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide is designed for researchers, chemists, and process development professionals, offering not only a step-by-step protocol but also a deep dive into the process rationale, safety considerations, in-process controls, and purification strategies essential for successful scale-up.
Introduction and Strategic Rationale
N-furfuryl substituted anilines are valuable structural motifs in medicinal chemistry and materials science.[1] The target molecule, this compound, combines a halogenated aniline core with a furan moiety, making it a versatile building block for further functionalization.
The selected synthetic strategy is a direct, one-pot reductive amination.[2] This method is superior for scale-up compared to multi-step alternatives for several key reasons:
-
Process Efficiency: It combines imine formation and reduction into a single operation, reducing reactor time, solvent usage, and waste generation.[3]
-
Mild Conditions: The use of sodium triacetoxyborohydride (STAB) allows the reaction to proceed under mild, non-acidic conditions, preserving sensitive functional groups on both the aniline and furan rings.[4]
-
High Selectivity: STAB is a chemoselective reducing agent that readily reduces the intermediate iminium ion but is slow to react with the starting aldehyde, minimizing the formation of furfuryl alcohol as a byproduct.[4]
This application note details a protocol validated for scalability, focusing on safety, efficiency, and product purity.
Reaction Scheme
Reaction: 2-chloro-4-methylaniline + Furfural → this compound
Mechanism: Reductive Amination
Health and Safety First: A Critical Overview
Scaling up chemical synthesis requires a stringent focus on safety. All operations must be conducted in a well-ventilated fume hood or an appropriate process chemistry bay. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, is mandatory.[5]
-
2-Chloro-4-methylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[6][7] It is a suspected mutagen. Handle with extreme caution and avoid generating dust.
-
Furfural: Toxic if swallowed or inhaled and harmful in contact with skin.[8] It is a suspected carcinogen and causes serious eye irritation and skin irritation.[9][10] Work in a well-ventilated area and avoid breathing vapors.[11][12]
-
Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable gases which may ignite spontaneously.[13][14] Causes skin and serious eye irritation.[15] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a dry place.[13]
-
1,2-Dichloroethane (DCE): Flammable liquid and vapor. It is a suspected carcinogen and is harmful if swallowed, inhaled, or in contact with skin. Use in a closed system if possible.
An emergency shower and eyewash station must be readily accessible.[12]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Chloro-4-methylaniline | >98% | Sigma-Aldrich | Solid, handle with care.[16] |
| Furfural | >98%, ReagentPlus® | Sigma-Aldrich | Liquid, should be freshly distilled if discolored. |
| Sodium Triacetoxyborohydride (STAB) | 97% | Acros Organics | Moisture-sensitive solid.[17] |
| 1,2-Dichloroethane (DCE) | Anhydrous, >99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | For drying organic layers. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
| Hexanes | HPLC Grade | Fisher Scientific | Eluent for chromatography. |
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirring, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition funnel for liquid reagents.
-
Solid addition funnel or powder dispenser for STAB.
-
Rotary evaporator for solvent removal.
-
Glassware for work-up and purification.
-
Analytical equipment: TLC plates, HPLC, GC-MS, NMR.
Detailed Scale-Up Protocol (100 g Scale)
This protocol describes the synthesis of approximately 100 g of the target product. Adjustments may be necessary based on specific equipment and conditions.
Part A: Reactor Setup and Imine Formation
-
Reactor Preparation: Ensure the 5 L reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Charge Reactants: To the reactor, add 2-chloro-4-methylaniline (90.0 g, 0.635 mol, 1.0 eq.).
-
Add Solvent: Add anhydrous 1,2-dichloroethane (DCE) (1.8 L).
-
Stir and Dissolve: Begin mechanical stirring at 200-250 RPM to fully dissolve the solid.
-
Add Aldehyde: Slowly add freshly distilled furfural (58.3 mL, 67.5 g, 0.702 mol, 1.1 eq.) via an addition funnel over 15-20 minutes.
-
Imine Formation: Allow the mixture to stir at ambient temperature (20-25 °C) for 60 minutes. The formation of the imine is typically rapid. An in-process control (TLC or HPLC) can be used to confirm the consumption of the starting aniline.
Part B: Reduction and Quench
-
Cool Reaction: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
STAB Addition: This is a critical step. Add sodium triacetoxyborohydride (STAB) (176 g, 0.831 mol, 1.3 eq.) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction for completion by TLC (Eluent: 15% Ethyl Acetate in Hexanes) or HPLC. The disappearance of the imine intermediate signals completion.
-
Quenching: Once complete, carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1.0 L). Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation and headspace in the reactor. Stir for 30 minutes until gas evolution ceases.
Part C: Work-up and Isolation
-
Phase Separation: Transfer the biphasic mixture to a large separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCE (2 x 250 mL).
-
Combine and Wash: Combine all organic layers and wash with brine (1 x 500 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), stir for 20 minutes, and then filter.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
Purification and Characterization
Substituted anilines can be sensitive to oxidation and may darken upon exposure to air and light.[18] Purification should be conducted promptly.
Method: Flash Column Chromatography
-
Stationary Phase: Silica gel.
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the column. Elute with the solvent gradient to isolate the pure product.
-
Alternative: For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be a more scalable option.
Expected Yield: 115-130 g (82-93%). Appearance: Light yellow to amber oil.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): Consistent with the structure of this compound.
-
¹³C NMR (101 MHz, CDCl₃): Consistent with the structure.
-
Mass Spec (ESI+): m/z = 222.06 [M+H]⁺.
-
Purity (HPLC): >98%.
Process Visualization and Workflow
The overall logic of the synthesis, from initial setup to the final, purified compound, is outlined below.
Caption: High-level workflow for the scale-up synthesis.
The core of this process is the reductive amination mechanism itself, which proceeds through a key iminium intermediate.
Caption: Simplified mechanism of reductive amination.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. STAB degraded by moisture. 3. Low reaction temperature. | 1. Add an additional portion (0.1-0.2 eq.) of STAB. 2. Ensure all reagents and solvents are anhydrous and the reaction is under a strict inert atmosphere.[13] 3. Allow the reaction to stir for a longer duration at room temperature. |
| Formation of Furfuryl Alcohol Byproduct | 1. STAB is reducing the starting aldehyde. 2. Addition of STAB was too fast or at too high a temperature. | 1. This is usually a minor pathway with STAB. Ensure the aniline and furfural are pre-stirred to allow for imine formation before adding the reducing agent. 2. Maintain strict temperature control (0-5 °C) during STAB addition. |
| Product Darkens During Purification | 1. Oxidation of the aniline product. 2. Presence of acidic impurities on silica gel. | 1. Work quickly and store the purified product under nitrogen in a dark, cool place.[18] 2. Pre-treat the silica gel by slurrying it with an eluent containing 0.5-1% triethylamine, then re-packing the column. This neutralizes acidic sites.[18] |
| Difficult Emulsion During Work-up | 1. High concentration of reactants/products. 2. Insufficient phase separation time. | 1. Dilute the mixture with more organic solvent and/or brine. 2. Add a small amount of brine and allow the layers to separate for a longer period. Gentle swirling can help break the emulsion. |
References
- LifeChem Pharma. (2024). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc. Sodium triacetoxyborohydride Safety Data Sheet.
- Echemi. Furfural SDS, 98-01-1 Safety Data Sheets.
- ResearchGate. (2019). Catalytic Synthesis of N‐(5‐Methylfurfuryl)aniline from Bio‐Derived Carbohydrates.
- Carl ROTH. (2024). Safety Data Sheet: Furfural.
- Loba Chemie. FURFURAL AR/ACS Safety Data Sheet.
- New Jersey Department of Health. Hazard Summary: Furfural.
- Apollo Scientific. Sodium triacetoxyborohydride Safety Data Sheet.
- Guidechem. 2-Chloro-4-methylaniline 615-65-6 wiki.
- International Furan Chemicals BV. FURFURAL Safety Data Sheet.
- Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS.
- Carlo Erba Reagents. (2024). 112030 - Sodium triacetoxyborohydride - Safety Data Sheet.
- Acros Organics. (2010). 2-Chloro-4-methyl aniline Safety Data Sheet.
- Thermo Fisher Scientific. (2012). 3-Chloro-4-methylaniline Safety Data Sheet.
- Tokyo Chemical Industry. 2-Chloro-4-methylaniline Safety Data Sheet.
- BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
- BenchChem. (2025). Efficacy of different purification methods for substituted anilines.
- NextSDS. 4-Chloro-2-methylaniline Safety Data Sheet.
- Azam, F., & Adler, M. J. (n.d.). Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Organic Syntheses Procedure.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
- Guidechem. (2023). How to Synthesize 2-Chloro-6-methylaniline?.
- Sigma-Aldrich. 4-Chloro-2-methylaniline 98%. Product Page.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. carlroth.com [carlroth.com]
- 10. furan.com [furan.com]
- 11. lobachemie.com [lobachemie.com]
- 12. nj.gov [nj.gov]
- 13. lifechempharma.com [lifechempharma.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. lobachemie.com [lobachemie.com]
- 16. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
crystallization techniques for N-substituted chloroaniline derivatives
An Application Guide to the Crystallization of N-Substituted Chloroaniline Derivatives
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallization techniques tailored for N-substituted chloroaniline derivatives. These compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials, making their purification and structural elucidation via high-quality single crystals a critical step. This document moves beyond simple protocols to explain the underlying principles governing crystallization, the influence of molecular structure on experimental outcomes, and systematic approaches to method selection and troubleshooting. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide aims to empower researchers to overcome common crystallization challenges and reliably produce high-purity crystalline material suitable for a range of downstream applications, including X-ray crystallography.
Introduction: The Crystallization Challenge of Substituted Anilines
N-substituted chloroaniline derivatives represent a broad class of molecules where subtle changes in substitution patterns can dramatically alter physicochemical properties like solubility, melting point, and intermolecular interactions. The position of the chlorine atom(s) and the nature of the N-substituent (e.g., alkyl, acyl, aryl groups) dictate the molecule's polarity, hydrogen bonding capability, and potential for π-π stacking. These factors are the very levers we must pull to induce crystallization, but they also present significant challenges.
The primary goals of crystallizing these compounds are twofold:
-
Purification: Crystallization is a powerful technique for isolating a desired compound from impurities generated during synthesis.
-
Structural Elucidation: Obtaining single crystals of sufficient quality and size (typically >10 μm in each dimension) is a prerequisite for analysis by Single Crystal X-ray Diffraction (SCXRD), which provides definitive information on molecular structure and solid-state packing.[1]
However, researchers often encounter obstacles such as the formation of oils, amorphous precipitates, or poorly formed microcrystals. Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical consideration in the pharmaceutical industry, as different polymorphs can have varying stability, solubility, and bioavailability.[2][3][4][5] This guide provides a systematic framework for navigating these challenges.
Fundamental Principles: Controlling Supersaturation and Nucleation
Crystallization is fundamentally a process of controlled precipitation, driven by the creation of a supersaturated solution . This is a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. The system seeks to return to equilibrium by expelling the excess solute, which, under the right conditions, organizes into a highly ordered crystal lattice. The journey from a clear solution to a well-defined crystal involves two key kinetic stages:
-
Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This is often the rate-limiting step and is highly sensitive to factors like supersaturation level, temperature, and the presence of impurities or nucleation sites (e.g., dust particles, scratches on the glass).[6][7]
-
Crystal Growth: The subsequent addition of molecules from the solution onto the surface of existing nuclei.
The quality of the final crystals is a direct result of the relative rates of nucleation and growth. To obtain large, well-ordered single crystals, the goal is to maintain a state of low supersaturation where the rate of crystal growth significantly exceeds the rate of nucleation. Rapidly achieving high supersaturation often leads to the simultaneous formation of many nuclei, resulting in a precipitate of small, often impure, microcrystals.[8][9]
The Role of Molecular Structure
For N-substituted chloroanilines, intermolecular forces are paramount:
-
Hydrogen Bonding: The N-H group (on secondary anilines) is a strong hydrogen bond donor, while the nitrogen lone pair and the chlorine atoms can act as weak acceptors. Solvents that can compete for these interactions (e.g., alcohols, water) will influence solubility and crystal packing.[8] Protonated amine bases are noted to crystallize particularly well due to strong H-bonding.[8]
-
π-π Stacking: The aromatic ring facilitates stacking interactions, which can be a powerful organizing force in the crystal lattice. Solvents like toluene may promote crystallization by stabilizing these interactions.[8]
-
Dipole-Dipole Interactions: The C-Cl and C-N bonds introduce significant dipoles, influencing how the molecules arrange themselves to minimize electrostatic repulsion and maximize attraction.
A Systematic Workflow for Method Selection
There is no single "magic" technique for crystallization.[8] Success often requires screening several methods and solvents. The following workflow provides a logical decision-making process for approaching a new N-substituted chloroaniline derivative.
Caption: Decision workflow for selecting a crystallization method.
Core Crystallization Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle organic solvents with care, being mindful of their flammability and toxicity.
Protocol 1: Slow Cooling (Standard Recrystallization)
-
Principle: This technique exploits the difference in a compound's solubility in a given solvent at elevated and ambient temperatures. The compound is dissolved in a minimal amount of hot solvent to create a saturated solution, which becomes supersaturated upon cooling, inducing crystallization.
-
Best For: Thermally stable compounds available in quantities >50 mg. It is an excellent method for purification.
-
Methodology:
-
Place the crude N-substituted chloroaniline derivative into an Erlenmeyer flask.
-
Add a small volume of the selected solvent. Begin heating the mixture to near the solvent's boiling point with stirring.[6]
-
Continue adding the solvent in small portions until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing yield; excess solvent will keep more of your compound dissolved even after cooling.[6][9]
-
If the solution is colored or contains insoluble impurities, this is the stage to address it. Add a spatula tip of activated charcoal to adsorb colored impurities. Perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any solid impurities.
-
Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Causality: Slow cooling promotes the growth of larger, more perfect crystals by maintaining a low level of supersaturation. Rapid cooling can cause the compound to precipitate as an amorphous solid or as very small, impure crystals.[7][9]
-
Once crystal formation appears complete at room temperature, the flask can be moved to an ice bath for 15-30 minutes to maximize the yield.[6]
-
Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of ice-cold solvent, and allow them to air dry.
-
Protocol 2: Slow Evaporation
-
Principle: A solution of the compound is prepared (saturated or near-saturated) and the solvent is allowed to evaporate slowly over time. As the solvent volume decreases, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.
-
Best For: Compounds that are highly soluble at room temperature or when only small quantities (mg scale) are available. Often yields high-quality crystals for X-ray diffraction.[8][10]
-
Methodology:
-
Dissolve the compound in a suitable solvent in a small vial or test tube. A concentration similar to that used for an NMR sample (2-10 mg in 0.6-1 mL) is a good starting point.[8]
-
The solution should be clear and free of particulate matter. Filter if necessary.
-
Cover the container in a way that restricts, but does not prevent, evaporation. Common methods include covering the vial with parafilm and poking a few small holes with a needle, or using a septum with a needle inserted through it.[8][10]
-
Place the vial in a vibration-free location and leave it undisturbed for several hours to weeks. Causality: The rate of evaporation is the key variable. Very volatile solvents (e.g., DCM, diethyl ether) may evaporate too quickly, leading to poor quality crystals. Slower evaporation is almost always better.[8]
-
Monitor periodically for crystal growth. Once suitable crystals have formed, they can be carefully isolated from the remaining solution.
-
Protocol 3: Vapor Diffusion
-
Principle: This gentle technique involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "anti-solvent" in which the compound is insoluble. The compound is dissolved in the good solvent and placed in a sealed chamber containing the anti-solvent. Over time, the anti-solvent vapor slowly diffuses into the compound solution, gradually decreasing the compound's solubility until supersaturation is reached.[1][11]
-
Best For: Milligram-scale crystallization, particularly for sensitive compounds. It is one of the most versatile and successful methods for growing X-ray quality crystals.[8][11]
Caption: Comparison of Hanging Drop and Sitting Drop Vapor Diffusion setups.
-
Methodology (Sitting Drop variation):
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., THF, Toluene).
-
Place a small vial (e.g., a 1-dram vial) inside a larger vial (e.g., a 4-dram vial).
-
Pipette the volatile "anti-solvent" (e.g., hexane, pentane) into the outer vial, creating a reservoir pool. The level should be well below the top of the inner vial.[11]
-
Carefully pipette the compound solution into the inner vial.
-
Seal the outer vial tightly with a cap. Causality: A proper seal is essential for the slow vapor equilibration to occur.
-
Place the setup in a vibration-free location. Crystal growth can take anywhere from a day to several weeks.
-
Protocol 4: Anti-Solvent Diffusion (Liquid-Liquid or Layering)
-
Principle: Similar to vapor diffusion, this method uses a solvent/anti-solvent pair. However, instead of vapor transfer, the anti-solvent is carefully layered on top of a solution of the compound, creating a distinct interface. Slow diffusion across this interface gradually lowers the solubility in the compound-rich layer, leading to crystallization at the interface.
-
Best For: Milligram quantities; works well when the two solvents have different densities.
-
Methodology:
-
Dissolve the compound in a small amount of a "good" solvent in a narrow container, such as a test tube or NMR tube.
-
Choose an "anti-solvent" that is miscible with the first solvent but in which the compound is insoluble.
-
Using a pipette or syringe, carefully and slowly add the anti-solvent down the side of the tube so that it forms a distinct layer on top of the compound solution. Causality: The key is to minimize mixing to allow for slow diffusion. Tilting the tube and letting the anti-solvent run slowly down the glass wall is effective.[8]
-
Seal the tube and leave it undisturbed. Crystals will typically form at the liquid-liquid interface over hours or days.
-
Solvent Selection and Troubleshooting
The choice of solvent is the most critical variable in crystallization.[8] The ideal solvent should dissolve the compound when hot but not when cold.[6]
Solvent Selection Table for Chloroaniline Derivatives
| Solvent Class | Example(s) | Polarity | Boiling Point (°C) | Notes on Use for Chloroaniline Derivatives |
| Protic Polar | Water, Ethanol, Methanol | High | 100, 78, 65 | Good for derivatives with additional polar groups (e.g., -OH, -COOH, -NO2) that can H-bond. Ethanol/water mixtures are very common and effective.[6][12] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Medium | 56, 82, 77 | Versatile solvents. Ethyl acetate is often a good choice for organic complexes.[8] Acetonitrile can be effective for compounds with multiple aromatic rings.[13] |
| Chlorinated | Dichloromethane (DCM) | Medium-Low | 40 | Often good dissolving solvents, but their high volatility can make them tricky for slow evaporation unless the rate is carefully controlled.[8] |
| Aromatic | Toluene | Low | 111 | Can promote crystallization through π-π stacking interactions with the aniline ring. A better choice than benzene due to lower toxicity and disorder potential.[8] |
| Non-Polar | Hexane, Cyclohexane, Pentane | Very Low | 69, 81, 36 | Primarily used as anti-solvents in vapor/liquid diffusion or in solvent pairs with more polar solvents like THF or Ethyl Acetate.[8][14] |
Data sourced from multiple references.[13][15]
Troubleshooting Common Crystallization Problems
| Problem | Common Cause(s) | Proposed Solution(s) |
| "Oiling Out" (Compound separates as a liquid) | 1. Solution is too concentrated.2. Cooling is too rapid.3. The compound's melting point is lower than the solvent's boiling point.[7] | 1. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6][7]2. Try a lower-boiling point solvent.[6]3. Use a larger volume of solvent to keep the compound dissolved until the solution has cooled further.[6] |
| No Crystals Form | 1. Solution is not sufficiently supersaturated (too much solvent was used).2. Nucleation is inhibited. | 1. Reduce the solvent volume by gentle heating or under a stream of nitrogen, then allow to cool again.[6][7]2. Induce nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod.[6][7]3. Seed the solution: Add a single tiny crystal of the pure compound (if available).[6][8] |
| Rapid Precipitation / Poor Crystal Quality | 1. The solution is too concentrated or cooled too quickly.2. The solvent is too "poor" for the compound. | 1. Re-heat to re-dissolve, add a small amount of extra solvent to reduce the supersaturation level, and cool much more slowly.[9]2. Ensure the flask is insulated during cooling (e.g., place in a large beaker of hot water and let it cool together). |
| Low Yield | 1. Too much solvent was used initially.2. Crystallization time was insufficient or cooling was not cold enough. | 1. Before filtering, check the mother liquor for dissolved product by spotting a drop on a watch glass to see if solid remains after evaporation. If so, concentrate the solution and re-cool.[9]2. Ensure the flask is thoroughly cooled in an ice bath before filtration.[6] |
References
-
(IUCr) How to grow crystals for X-ray crystallography. (n.d.). Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Slow Evaporation Method. (n.d.). Retrieved from [Link]
-
Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). Retrieved from [Link]
-
Sitting Drop Vapor Diffusion Crystallization - Hampton Research. (n.d.). Retrieved from [Link]
- Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. DOI:10.1039/D2CS00697A
-
Crystallization of Membrane Proteins by Vapor Diffusion. (n.d.). Methods in Molecular Biology. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Crystallisation Techniques. (2006). Retrieved from [Link]
-
Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. (2019). ResearchGate. Retrieved from [Link]
-
Fragrance Crystallization. (n.d.). Retrieved from [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
- Process for the preparation of 2-chloro and 2,6-dichloroanilines. (1992). Google Patents.
- Diorazio, L. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development, 20(4), 760-773. DOI:10.1021/acs.oprd.5b00411
-
Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (2016). International Journal of ChemTech Research. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). Retrieved from [Link]
-
Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. (2023). Crystals. Retrieved from [Link]
-
Characterization and Crystallization of Chiral Aromatic Amino Acids. (2015). Memorial University Research Repository. Retrieved from [Link]
- Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design. DOI:10.1021/acs.cgd.2c00072
- Preparation of m-chloroaniline. (1959). Google Patents.
- Complementary Host Behavior of Fluorenone-Derived Host Compounds during Crystallization Processes from Mixed Anilines. (2024). Crystal Growth & Design. DOI:10.1021/acs.cgd.4c00843
-
“Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Color polymorphism in organic crystals. (2020). RSC Advances. Retrieved from [Link]
- Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). Membranes. DOI:10.3390/membranes13020138
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Scientific Reports. Retrieved from [Link]
-
Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. Retrieved from [Link]
- Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009). Organic Process Research & Development. DOI:10.1021/op900168f
-
Cocrystallization studies of selected pharmaceutical compounds: Insights into structure, morphology, and intermolecular interactions. (2026). University of Galway Research Repository. Retrieved from [Link]
- Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). Pharmaceutics. DOI:10.3390/pharmaceutics16091219
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. Color polymorphism in organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. DSpace [researchrepository.universityofgalway.ie]
- 5. Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. unifr.ch [unifr.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Slow Evaporation Method [people.chem.umass.edu]
- 11. iucr.org [iucr.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
troubleshooting oxidation of furan derivatives in air
Technical Support Center: Troubleshooting Oxidation of Furan Derivatives
As researchers, we often treat furan rings as stable aromatic systems.[1] However, furan is the least aromatic of the standard five-membered heterocycles (Resonance Energy: Furan 16 kcal/mol vs. Thiophene 29 kcal/mol).[1] This reduced aromaticity makes the diene system highly susceptible to oxidative degradation via [4+2] cycloaddition with singlet oxygen (
This guide addresses the "black gum" phenomenon—where clear furan oils degrade into insoluble polymers—and provides self-validating protocols to ensure your isolation methods are not accelerating this process.[1]
Diagnostic Center: Identifying Oxidation
Before troubleshooting, confirm that oxidation is the root cause.[1] Furan degradation is often confused with acid-catalyzed polymerization, though the two often feed into each other.[1]
Visual & Physical Symptoms
| Symptom | Diagnosis | Mechanism |
| Yellowing of Oil | Early-stage oxidation | Formation of conjugated dicarbonyls (ring-opening).[1] |
| Brown/Black Gum | Late-stage failure | Polymerization of reactive endoperoxides or dicarbonyls.[1] |
| Insolubility | Cross-linking | Formation of complex oligomers via aldol-type condensations.[1] |
NMR Forensics (1H NMR)
If you suspect degradation, look for these specific spectral changes:
-
Loss of Signals: Disappearance of the characteristic furan ring protons (typically
6.3 – 7.5 ppm).[1] -
New Signals:
The Mechanism of Failure
Understanding the pathway is critical for prevention.[1][2] The primary route is the formation of a Furan Endoperoxide intermediate, which is highly unstable and rearranges rapidly.[1]
Figure 1: The oxidative degradation cascade of furan derivatives.[3] The endoperoxide intermediate is the critical "point of no return."[1]
Troubleshooting & FAQs
Scenario 1: "My product decomposed during column chromatography."
Q: I loaded a yellow oil onto silica gel, and it never came off, or eluted as a black streak. What happened? A: Standard silica gel is slightly acidic (pH ~5-6).[1] Electron-rich furans are acid-sensitive and can undergo acid-catalyzed ring opening or polymerization on the column itself.[1] This is often mistaken for oxidation, but silica acts as a catalyst.[1]
Corrective Action:
-
Switch Stationary Phase: Use Neutral Alumina instead of silica. It is non-acidic and much gentler on furans.[1]
-
Deactivate Silica: If you must use silica, pretreat it with 1-5% Triethylamine (Et3N) in your eluent to neutralize acidic sites (See Protocol B).[1]
Scenario 2: "My sample turned black in the freezer."
Q: I stored my furan under air at -20°C, but it still degraded. Why? A: Cold slows down reaction rates but increases the solubility of oxygen in organic liquids.[1] If the vial was not purged with inert gas, you effectively trapped a high concentration of O2 with your sample.[1]
Corrective Action:
-
Inert Atmosphere: Always flush vials with Argon or Nitrogen before sealing.[1]
-
Radical Scavengers: For long-term storage of unstable furans, add 0.1% w/w BHT (Butylated Hydroxytoluene) .[1] This halts the radical chain propagation of auto-oxidation [1].[1]
Scenario 3: "I see degradation during my reaction workup."
Q: The reaction looked clean by TLC, but turned dark during rotary evaporation. A: Concentrating a solution increases the concentration of trace peroxides and acids.[1] Furthermore, rotary evaporators often pull air (oxygen) over the sample if the vacuum seal is imperfect or if you vent with air.[1]
Corrective Action:
-
Vent with Inert Gas: Backfill your rotavap with nitrogen, not air.[1]
-
Keep it Cool: Do not heat the water bath above 30°C for sensitive furans.
-
Avoid Dryness: Never evaporate to absolute dryness if the furan is unstable; store as a concentrated solution in a degassed solvent.[1]
Validated Experimental Protocols
Use these protocols to "self-validate" your workflow. Do not assume stability; test it.
Protocol A: The "Spot-and-Sit" Stability Test (Self-Validating)
Purpose: To determine if your stationary phase (Silica) is destroying your product before you commit the whole batch.
-
Prepare TLC: Spot your crude furan reaction mixture onto a standard silica TLC plate.
-
The Control: Run the TLC immediately and mark the Rf.
-
The Stress Test: Spot the same sample on a second TLC plate. Do not run it. Let it sit on the benchtop exposed to air/silica for 15 minutes.
-
Analysis: After 15 minutes, run the second plate.
-
Interpretation:
Protocol B: Preparation of Triethylamine-Deactivated Silica
Purpose: To neutralize acidic sites on silica gel for purification of acid-sensitive furans.
-
Slurry Preparation: Suspend the required amount of silica gel in a solvent mixture of Hexanes containing 1% to 5% Triethylamine (Et3N) [2].[1]
-
Column Packing: Pour the slurry into the column.
-
Flushing: Flush the column with 2-3 column volumes of the pure eluent (without Et3N) to remove excess amine, or keep 0.5% Et3N in the mobile phase if the compound is extremely sensitive.[1]
-
Validation: Verify the pH of the eluent coming off the column is neutral/basic (pH paper) before loading your sample.[1]
Quantitative Stability Data
Not all furans are equally unstable.[1] Use this table to assess risk based on your specific derivative.
| Furan Type | Substituents | Relative Stability | Risk Level | Storage Requirement |
| Electron-Deficient | -CHO, -COOR, -CN | High | Low | 4°C, Air OK (Short term) |
| Neutral | Alkyl, Aryl | Moderate | Medium | -20°C, Inert Gas |
| Electron-Rich | -OR, -NR2, -OH | Very Low | Critical | -80°C or -20°C, Argon, BHT |
Note: Electron-donating groups (EDGs) like alkoxy (-OR) raise the HOMO energy of the furan, making it highly reactive toward singlet oxygen and electrophiles.[1]
References
-
BenchChem Technical Support. (2025).[1] Minimizing degradation of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole during storage.[1] Retrieved from [1]
-
Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. Org.[1][3][5][6][7] Synth. 100, 159-185.[1][3] Retrieved from [1]
-
University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivating Silica Gel.[1][8] Retrieved from [1]
-
Graziano, M. L., et al. (1989).[1] Photosensitized oxidation of furans.[1] Part 14. J. Chem. Soc., Perkin Trans.[1] 1. Retrieved from [1]
Sources
storage conditions to prevent degradation of furan-containing amines
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Stabilization & Storage of Furan-Containing Amines
Technical Support Hub: Furan-Containing Amines
Welcome to the specialized support module for Furan-Containing Amines (e.g., Furfurylamine, Ranitidine precursors). These versatile building blocks are notoriously unstable due to the synergistic reactivity of the electron-rich furan ring and the nucleophilic amine group.
This guide replaces generic storage advice with a mechanistically grounded protocol designed to prevent the "Black Resin" degradation pathway common to this class of compounds.
PART 1: The Degradation Matrix (The "Why")
Issue: Users frequently report samples turning from colorless/pale yellow to dark brown or black, often accompanied by a change in viscosity or solubility.
Root Cause Analysis: The degradation is not a single event but a cascade. The furan ring is highly susceptible to oxidative ring opening (triggered by air/light) and acid-catalyzed polymerization .
-
Photo-Oxidation: Singlet oxygen attacks the furan ring, forming unstable endoperoxides.
-
Ring Opening: These peroxides rearrange into reactive 1,4-dicarbonyls (enediones).
-
The "Maillard" Cascade: The free amine group in your molecule reacts with these newly formed carbonyls (a reaction similar to browning in food), leading to rapid polymerization into insoluble black humins.
Visualizing the Threat: The following diagram illustrates the degradation pathway you are fighting against.
Caption: The oxidative degradation pathway of furan-containing amines leading to irreversible polymerization.
PART 2: Storage Protocols (The "How")
To prevent the pathway above, you must break the "Triangle of Degradation": Oxygen, Light, and Heat.
Protocol A: Long-Term Storage (Solid Salts vs. Liquid Free Bases)
Recommendation: Convert liquid free bases to Hydrochloride (HCl) salts immediately if your synthesis allows. The salt form protonates the amine (preventing it from reacting with the furan ring) and renders the material non-volatile and less prone to oxidation.
| Parameter | Liquid Free Base (High Risk) | Hydrochloride Salt (Recommended) |
| Temperature | -20°C (Freezer) | 2°C to 8°C (Refrigerator) |
| Atmosphere | Argon Overlay (Mandatory) | Tightly sealed; Desiccator |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber Glass |
| Shelf Life | ~3–6 Months | >12 Months |
Protocol B: The "Argon Blanket" Technique (For Liquids)
If you must store the free base (liquid), use this self-validating steps:
-
Flush: Direct a gentle stream of dry Argon into the vial for 30 seconds to displace heavier oxygen.
-
Seal: Cap immediately. Wrap the cap junction with Parafilm to prevent gas exchange.
-
Verify: If the liquid turns yellow within 24 hours, your seal was compromised or the starting material was already peroxidized.
PART 3: Troubleshooting & Recovery (The "Rescue")
Q1: My sample has turned dark brown/black. Is it usable?
-
Answer: Generally, no . The black color indicates the formation of complex polymers that can act as catalyst poisons or radical scavengers in subsequent steps.
-
Rescue Protocol (Distillation):
-
If the material is a liquid free base , perform vacuum distillation .
-
Crucial Step: Add a small amount of zinc dust or sodium borohydride to the distillation pot before heating. This reduces oxidized impurities and prevents them from co-distilling.
-
Collect the colorless fraction. Discard the black pot residue.
-
Q2: My sample is a solid salt (HCl) but has turned beige/yellow.
-
Answer: This is surface oxidation. It is often salvageable.
-
Rescue Protocol (Recrystallization):
-
Recrystallize from absolute ethanol or an ethanol/ether mixture.
-
Filter and wash with cold ether.
-
Self-Validation: Dissolve a small amount in D2O. Check the 1H NMR. The furan ring protons (typically
6.0–7.5 ppm) should show clean doublets/triplets. Fuzzy multiplets indicate ring degradation.
-
Q3: Can I store furan amines in solution?
-
Answer: Avoid if possible.
-
Never store in Halogenated Solvents (DCM, Chloroform) for long periods. These solvents slowly decompose to form HCl (acid), which triggers furan polymerization.
-
Never store in Ketones/Aldehydes (Acetone), as the amine will form Schiff bases.
-
Safe Solvent: If necessary, store in anhydrous Methanol or Toluene under Argon.
-
PART 4: Experimental Workflow Visualization
Use this decision tree to determine the handling of your specific sample.
Caption: Decision tree for storage and recovery of furan-containing amines.
References
-
Makarov, A., et al. (2018). Furan Oxidation Reactions in the Total Synthesis of Natural Products. Synthesis.
-
Merck Millipore. (2023). Safety Data Sheet: Furfurylamine. (Section 7: Handling and Storage; Section 10: Stability and Reactivity).
-
Dunlop, A. P. (1948). Furfural Formation and Behavior. Industrial & Engineering Chemistry. (Describes the acidification and polymerization mechanisms).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3438, Furfurylamine.
-
Patel, D. R., et al. (2020). Stability of Furan Derivatives in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. (Discusses oxidative degradation of furan-based drugs like Ranitidine).
Sources
Validation & Comparative
High-Resolution Structural Elucidation: 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline
Executive Summary & Strategic Context
Target Molecule: 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline Molecular Formula: C₁₂H₁₂ClNO Exact Mass: 221.06 g/mol
In the development of small-molecule therapeutics, N-benzylation and N-heteroarylation of anilines are critical transformations. This guide focuses on the 1H NMR characterization of this compound, a secondary amine typically synthesized via reductive amination.
While Mass Spectrometry (LC-MS) confirms molecular weight, it fails to definitively distinguish regioisomers (e.g., N-alkylation vs. C-alkylation) or validate the integrity of the sensitive furan ring during reduction. 1H NMR is the "Gold Standard" performance metric for this class of compounds, offering the only non-destructive method to simultaneously verify the oxidation state of the linker, the substitution pattern of the aniline, and the survival of the furan moiety.
Comparative Analysis: Diagnostic Performance
This section compares the "performance" of 1H NMR against alternative analytical techniques for verifying this specific chemical structure.
Table 1: Structural Verification Performance Matrix
| Feature | 1H NMR (500 MHz) | LC-MS (ESI+) | FT-IR | Performance Verdict |
| Connectivity Proof | High (Coupling constants confirm N-CH2-Furan linkage) | Low (Fragment ions are ambiguous) | Low (Functional groups only) | NMR is required to prove the N-linkage. |
| Regioisomerism | High (Distinguishes N- vs. Ring-alkylation) | None (Isomers have identical mass) | Low | NMR is the only tool to rule out C-alkylation byproducts. |
| Furan Integrity | High (Distinct 3-proton pattern) | Medium (Mass change if ring opens) | Medium (C-O-C stretch) | NMR confirms the furan ring did not reduce to tetrahydrofuran (THF). |
| Quantitation | Absolute (qNMR with internal std) | Relative (Ionization varies) | Semi-quantitative | NMR allows purity assay without a reference standard. |
| Throughput | Medium (5-10 mins/sample) | High (1-2 mins/sample) | High (1 min/sample) | Use MS for screening; use NMR for lot release/validation. |
Experimental Protocol: Acquisition Parameters
To ensure high-resolution data capable of resolving the specific J-couplings between the furan and aniline protons, the following protocol is recommended.
Sample Preparation
-
Solvent: Chloroform-d (
) is the preferred solvent (99.8% D).-
Reasoning: It minimizes exchange broadening of the amine (
) proton compared to , allowing for a sharper signal, although the signal position can vary. -
Concentration: 5–10 mg of analyte in 0.6 mL solvent.
-
-
Tube: 5mm high-precision NMR tube (Class A).
Instrument Parameters (400-600 MHz)
-
Pulse Sequence: Standard 1D proton with 30° flip angle (zg30).
-
Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of the aromatic protons). -
Scans (NS): 16–32 scans (Sufficient for >10 mg); 64 scans if <5 mg.
-
Spectral Width: -2 to 14 ppm (To catch broad NH or trace acid protons).
-
Temperature: 298 K (25°C).
Structural Interpretation & Data Analysis
The spectrum of this molecule is defined by four distinct regions. The challenge lies in distinguishing the Furan protons from the Benzene protons, as they overlap in the 6.0–7.5 ppm region.
Chemical Shift Assignment Table (Theoretical/Predicted)
| Region | Multiplicity | Integral | Assignment | Diagnostic Notes | |
| Aliphatic | 2.25 | Singlet (s) | 3H | Ar-CH₃ | Methyl group on the aniline ring. |
| Linker | 4.35 | Singlet (s)* | 2H | N-CH₂ | Methylene bridge. Becomes a doublet if NH exchange is slow. |
| Labile | 4.50 | Broad (br s) | 1H | NH | Amine proton. Position varies with concentration/acidity. |
| Heteroaromatic | 6.25 | Doublet (d) | 1H | Furan H-3 | |
| Heteroaromatic | 6.33 | dd | 1H | Furan H-4 | |
| Aromatic | 6.60 | Doublet (d) | 1H | Aniline H-6 | |
| Aromatic | 6.95 | dd | 1H | Aniline H-5 | |
| Aromatic | 7.15 | Doublet (d) | 1H | Aniline H-3 | |
| Heteroaromatic | 7.38 | Doublet (d) | 1H | Furan H-5 |
Detailed Mechanistic Analysis
A. The "Furan Fingerprint"
The furan ring provides a unique diagnostic pattern that validates the starting material was not destroyed during reductive amination.
-
H-5 (
7.38 ppm): This proton is to the oxygen but to the alkyl group. It is significantly deshielded compared to H-3 and H-4. -
H-3 & H-4 (
6.2 - 6.4 ppm): These appear significantly upfield of the benzene protons. -
Coupling: The Furan H-3/H-4 coupling (
Hz) is much smaller than the Benzene Ortho coupling ( Hz). This is the primary differentiator.
B. The Trisubstituted Benzene (Aniline)
The 2-chloro-4-methyl substitution pattern creates an ABC spin system (or AMX depending on field strength):
-
H-6 (Ortho to NH): The amine is an electron-donating group (EDG), shielding the ortho position. This signal will be the most upfield benzene signal (
6.6 ppm). -
H-5 (Meta to NH): Shows strong ortho coupling to H-6 (
Hz) and weak meta coupling to H-3 ( Hz). -
H-3 (Ortho to Cl): The Chlorine is electron-withdrawing (EWG) and the methyl is weakly donating. This proton usually appears as a fine doublet (
7.15 ppm) due to meta-coupling.
C. The Methylene Linker (
)
This signal at 4.35 ppm is the proof of connectivity.
-
If the reaction failed (no reduction), you would see an Imine (
) proton around 8.3–8.5 ppm . -
If the furan ring opened, this signal would shift significantly or split into a complex aliphatic multiplet.
Visualization: Assignment Logic Workflow
The following diagram illustrates the decision tree a researcher should follow when assigning the aromatic region of this spectrum.
Caption: Logic flow for distinguishing Furan vs. Aniline protons based on chemical shift zones and J-coupling magnitudes.
Common Pitfalls & Troubleshooting
-
Missing NH Signal: In extremely dry
, the NH proton might be broad or exchange with trace water. Solution: Add 1 drop of and shake. If the broad peak at ~4.5 ppm disappears, it confirms the NH assignment. -
Rotamers: Secondary amines can sometimes show rotamers (doubling of peaks) if there is steric bulk. However, for this molecule, rotation around the
bond is usually fast at room temperature, yielding a single set of peaks. -
Residual Imine: If a singlet appears at 8.4 ppm , the reductive amination is incomplete (Imine intermediate present).
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 2785 (Furan derivatives) & No. 3412 (Aniline derivatives). National Institute of Advanced Industrial Science and Technology (AIST).[3][4] [Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin. (Standard reference for chemical shift prediction).
-
Gottstein, V., et al. (2019).[5] "Direct 1H NMR Quantitation of Valuable Furan Fatty Acids." Journal of Agricultural and Food Chemistry. (Reference for diagnostic Furan signals). [Link]
-
Organic Chemistry Portal. "Reductive Amination: Synthesis of Secondary Amines." (Methodology validation). [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Mass Spectrometry Fragmentation of CAS 1037138-41-2
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern for CAS 1037138-41-2 , chemically identified as 2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline .
This guide is structured for researchers requiring rigorous structural confirmation and method development data.
Executive Summary
CAS 1037138-41-2 is a secondary amine intermediate characterized by a 2-chloro-4-methylaniline core coupled to a furan ring via a methylene bridge.[1][2] Its mass spectral signature is defined by two critical features: a distinct 3:1 chlorine isotope cluster in the molecular ion and a fragmentation pathway dominated by C-N bond cleavage yielding resonant furan and aniline ions.[2]
This guide compares the MS/MS performance of CAS 1037138-41-2 against its non-chlorinated analog and its primary synthetic precursor to establish specific identification criteria.
Compound Profile
| Feature | Specification |
| Chemical Name | This compound |
| Formula | C₁₂H₁₂ClNO |
| Molecular Weight | 221.68 g/mol |
| Monoisotopic Mass | 221.0607 Da |
| Key Structural Motifs | Secondary Amine, Furan Ring, Aryl Chloride |
Theoretical Fragmentation Mechanism
The fragmentation of CAS 1037138-41-2 under Electrospray Ionization (ESI+) is driven by protonation at the secondary amine nitrogen, followed by Collision-Induced Dissociation (CID).[1][2]
Primary Pathway: C-N Bond Cleavage
The weakest bond in the protonated molecule ([M+H]⁺, m/z 222) is the C-N bond connecting the aniline nitrogen to the furfuryl methylene group.[2] Cleavage here generates two competing ions based on proton affinity and resonance stability:
-
Formation of the Furfuryl Cation (m/z 81): The furan ring stabilizes the positive charge on the methylene group (resonance stabilized).[2] This is a high-abundance signature ion for furan-containing moieties.[1][2]
-
Transition: m/z 222 → 81[1]
-
-
Formation of the 2-Chloro-4-methylaniline Cation (m/z 142): Charge retention on the nitrogen yields the protonated aniline fragment.[1] This ion retains the chlorine atom, preserving the characteristic 3:1 isotope pattern (m/z 142 and 144).[2]
Secondary Pathway: Furan Ring Degradation
At higher collision energies (>30 eV), the furan ring itself may fragment, typically losing carbon monoxide (CO, 28 Da) or undergoing ring opening, though this is less common than the primary C-N cleavage.[2]
Visualization: Fragmentation Pathway (DOT)
Caption: Primary ESI+ fragmentation pathways for CAS 1037138-41-2 showing competing charge retention.
Comparative Performance Analysis
To validate the specificity of your MS method, CAS 1037138-41-2 is compared below against its closest structural "alternatives" likely to be present in a research matrix.
Comparison 1: Vs. Non-Chlorinated Analog
Alternative:N-(furan-2-ylmethyl)-4-methylaniline (No Chlorine).[1][2]
| Feature | CAS 1037138-41-2 (Target) | Non-Chlorinated Analog | Operational Insight |
| Precursor m/z | 222.1 | 188.1 | Easy mass separation.[1][2] |
| Isotope Pattern | Distinct 3:1 (M : M+2) | Standard Carbon (~1.1% M+1) | Critical Check: If you do not see the M+2 peak at ~30% intensity, you have the wrong compound.[2] |
| Fragment Ions | m/z 142 (Cl-containing) | m/z 108 (No Cl) | The m/z 81 (furan) fragment is common to both , making it a poor specific transition.[1][2] Use m/z 142 for specificity. |
Comparison 2: Vs. Synthetic Precursor
Alternative:2-Chloro-4-methylaniline (Starting Material).[1][2][3][4]
| Feature | CAS 1037138-41-2 (Target) | Precursor (Amine) | Operational Insight |
| Precursor m/z | 222.1 | 142.0 | The target's fragment is the precursor's parent.[1][2] |
| Chromatography | More Hydrophobic (RT ~4-5 min) | Less Hydrophobic (RT ~2-3 min) | Source Fragmentation Risk: If source temperature is too high, the Target may degrade to m/z 142 before the quad, mimicking the precursor.[1][2] Ensure soft source conditions. |
Experimental Protocol: Method Development
This protocol ensures robust detection and differentiation from interferences.[2]
Step 1: LC Conditions (Reverse Phase)[1][2]
-
Column: C18 (e.g., Acquity BEH or equivalent), 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Essential for protonation).[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: The furan and chlorophenyl rings provide sufficient hydrophobicity for retention on C18.[2] Acidic pH ensures the secondary amine is protonated ([M+H]⁺).[2]
Step 2: MS Source Parameters (ESI+)[1][2]
-
Cone Voltage: 20-30 V. Warning: Too high (>40V) may cause in-source fragmentation, stripping the furan ring.[1][2]
-
Desolvation Temp: 350°C.
Step 3: MRM Transition Optimization
For quantitative analysis (Triple Quadrupole), use the following transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 222.1 | 142.0 | 15 - 20 | High specificity (Retains Cl pattern).[1][2] |
| Qualifier 1 | 222.1 | 81.0 | 20 - 25 | High sensitivity (Furan cleavage).[1][2] |
| Qualifier 2 | 224.1 | 144.0 | 15 - 20 | Isotope Confirmation (Must match ³⁷Cl ratio).[1][2] |
Workflow Diagram
Caption: Optimized LC-MS/MS workflow for specific detection of CAS 1037138-41-2.
References
-
Compound Identification: National Center for Biotechnology Information.[2] PubChem Compound Summary for CID 24847644 (Precursor: 2-Chloro-4-methylaniline). Retrieved from [Link]
-
Furan Fragmentation: Ferrer, I., & Thurman, E. M. (2003).[2] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.[2][5] (General reference for furan ring cleavage mechanisms in ESI).
-
Chlorine Isotope Patterns: McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard reference for calculating halogen isotope clusters).
Sources
Bioisosteric Optimization of Furan-Containing Aniline Scaffolds in Kinase Inhibitors
Executive Summary
The 4-anilinoquinazoline scaffold represents a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Lapatinib, Erlotinib, and Gefitinib. However, the incorporation of a furan ring within these scaffolds—often utilized to occupy hydrophobic pockets or extend into the solvent front—introduces a significant metabolic liability. The furan moiety is susceptible to cytochrome P450-mediated bioactivation, generating reactive enedial intermediates that drive idiosyncratic hepatotoxicity.
This guide provides a technical roadmap for the bioisosteric replacement of furan rings in aniline-based kinase inhibitors. We analyze the mechanistic basis of furan toxicity, compare performance metrics of thiophene and phenyl bioisosteres, and provide validated protocols for assessing metabolic stability.
The Liability: Furan Bioactivation Mechanism
While the furan ring offers favorable physicochemical properties (compact size, hydrogen bond acceptor capacity, aromaticity), it is structurally alert. In the context of drugs like Lapatinib, the furan ring undergoes metabolic activation primarily by CYP3A4 and CYP2E1.
Mechanism of Action
The metabolic opening of the furan ring proceeds via an initial oxidation to a furan-epoxide or cis-enedione, which rapidly rearranges into the highly reactive cis-2-butene-1,4-dial . This unsaturated dialdehyde is a potent electrophile that covalently modifies cellular nucleophiles (proteins, DNA) and depletes hepatic glutathione (GSH) pools.
Visualization: Metabolic Bioactivation Pathway
The following diagram illustrates the critical oxidative pathway rendering the furan scaffold toxic.
Figure 1: CYP450-mediated bioactivation of furan rings to reactive enedial intermediates.
Bioisosteric Strategies & Comparative Analysis
Replacing the furan ring requires balancing steric fit, electronic properties, and metabolic stability. The three primary bioisosteres for furan in kinase inhibitors are Thiophene , Phenyl , and Oxazole .
Comparative Performance Data
The table below synthesizes structure-activity relationship (SAR) data derived from EGFR/HER2 inhibitor optimization campaigns (e.g., Lapatinib analogs and thienopyrimidine series).
| Feature | Furan (Baseline) | Thiophene (Alt A) | Phenyl (Alt B) | Oxazole (Alt C) |
| Electronic Character | ||||
| Metabolic Stability | Low (Reactive Metabolites) | High (S-oxidation possible but slower) | Very High (Inert ring) | High (Resistant to oxidation) |
| Lipophilicity (cLogP) | Baseline | +0.4 to +0.6 (More lipophilic) | +1.0 to +1.5 (Significant increase) | -0.5 to -1.0 (More polar) |
| Kinase Potency (IC50) | < 10 nM (High affinity) | < 15 nM (Retains potency) | 50–100 nM (Loss of H-bond) | 20–50 nM (Geometry dependent) |
| Toxicity Risk | High (Enedial formation) | Low (Sulfoxide formation rare) | Low | Low |
Strategic Analysis[1]
-
Thiophene (The "Safe" Swap): The sulfur atom is larger than oxygen (1.02 Å vs 0.73 Å covalent radius), but the aromaticity is higher (resonance energy: 29 kcal/mol vs 16 kcal/mol for furan). This makes the thiophene ring significantly more resistant to oxidative ring opening while maintaining the 5-membered geometry required for the binding pocket.
-
Recommendation: Use when the furan oxygen is not a critical hydrogen bond acceptor.
-
-
Phenyl (The "Stable" Swap): Replacing the furan with a phenyl ring eliminates the heteroatom liability entirely. However, the 6-membered ring is bulkier and lacks the H-bond acceptor capability, often leading to a drop in potency unless the pocket is purely hydrophobic.
-
Oxazole (The "Polar" Swap): If the furan oxygen accepts a hydrogen bond (e.g., from a backbone amide), oxazole is the preferred replacement. It retains the acceptor nitrogen while the ring itself is electron-deficient enough to resist CYP oxidation.
Experimental Protocols for Validation
To validate the success of a bioisosteric replacement, you must prove the reduction of reactive metabolite formation.
Protocol A: Glutathione (GSH) Trapping Assay
This definitive assay detects the formation of reactive electrophiles (like the enedial) by trapping them with glutathione.
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
Test Compounds (Furan and Bioisosteres, 10 mM DMSO stock)
-
Glutathione (GSH) and NADPH regenerating system.[1]
-
LC-MS/MS (e.g., Triple Quadrupole).
Workflow:
-
Incubation: Prepare a reaction mixture containing 1 mg/mL HLM, 10 µM test compound, and 5 mM GSH in 100 mM phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with 1 mM NADPH.
-
Time-Course: Incubate for 60 minutes.
-
Termination: Quench with ice-cold acetonitrile (1:1 v/v) containing internal standard. Centrifuge at 10,000 x g for 10 min.
-
Analysis: Inject supernatant into LC-MS/MS.
-
Scan Mode: Perform a Neutral Loss scan of 129 Da (characteristic of GSH adducts) or precursor ion scanning for the glutathionyl moiety (m/z 308).
-
-
Interpretation:
-
Furan: Expect +GSH (+307 Da) and +2GSH adducts. Look for the characteristic "enedial-GSH" mass shift.
-
Bioisostere: Absence or significant reduction (>90%) of GSH adduct peaks indicates improved safety.
-
Protocol B: Intrinsic Clearance ( )
Compare the metabolic half-life (
-
Incubate 1 µM compound with 0.5 mg/mL HLM + NADPH.
-
Sample at 0, 5, 15, 30, 45 min.
-
Quantify parent remaining via LC-MS/MS.
-
Calculate
.-
Target: Thiophene analogs should show a
2-fold improvement in compared to furan.
-
Decision Framework for Optimization
Use this logic flow to select the appropriate bioisostere for your specific aniline scaffold.
Figure 2: Decision matrix for bioisosteric replacement of furan rings.
References
-
Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link
-
Castellino, S., et al. (2012).[1] Human Metabolism of Lapatinib, a Dual Kinase Inhibitor: Implications for Hepatotoxicity.[1][2][3][4] Drug Metabolism and Disposition, 40(1), 139–150. Link
-
Teng, W. C., et al. (2010).[1] Mechanism-based inactivation of cytochrome P450 3A4 by lapatinib.[4][5] Molecular Pharmacology, 78(4), 693-703. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Paine, M. F., et al. (2020). Detoxication versus Bioactivation Pathways of Lapatinib In Vitro.[3] Drug Metabolism and Disposition, 48(10), 965–974. Link
Sources
- 1. Detoxication versus Bioactivation Pathways of Lapatinib In Vitro: UGT1A1 Catalyzes the Hepatic Glucuronidation of Debenzylated Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Role of Metabolic Activation in Tyrosine Kinase Inhibitor–Dependent Hepatotoxicity: Induction of CYP3A4 Enhances the Cytotoxicity of Lapatinib in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Validation of 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline
This guide provides an in-depth comparison of analytical methodologies for the structural elucidation of the novel compound 2-chloro-N-(furan-2-ylmethyl)-4-methylaniline. While routine spectroscopic methods provide essential two-dimensional data, we will establish why single-crystal X-ray crystallography (SCXRD) remains the unequivocal gold standard for absolute three-dimensional structure validation in chemical and pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals who require unambiguous structural data to inform molecular modeling, structure-activity relationship (SAR) studies, and intellectual property claims.
The Imperative of Unambiguous Structure Determination
In the synthesis and development of new chemical entities, the precise characterization of a molecule's structure is paramount.[2][3] An incorrect structural assignment can derail research programs, invalidate biological data, and lead to significant financial and temporal losses. The target molecule, this compound (Molecular Formula: C₁₂H₁₂ClNO, Molecular Weight: 221.68 g/mol ), possesses multiple structural features—a substituted aniline ring, a flexible furan-ylmethyl side chain, and potential for various intermolecular interactions—that necessitate a robust, multi-faceted analytical approach for complete characterization.[4]
While techniques like NMR, Mass Spectrometry, and IR Spectroscopy are indispensable for confirming elemental composition, connectivity, and functional groups, they provide an incomplete picture.[5] They describe the molecule in terms of its two-dimensional bonding, but cannot, with absolute certainty, define its three-dimensional arrangement in space. This is the critical gap that single-crystal X-ray crystallography is uniquely positioned to fill.[6][7]
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD is a powerful and definitive analytical method that provides the absolute three-dimensional structure of a molecule at atomic resolution.[7][8] By measuring the diffraction of X-rays passing through a single, highly ordered crystal, we can generate a detailed electron density map of the molecule.[9] This map is then interpreted to reveal the precise spatial coordinates of every atom, yielding unparalleled insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions within the solid state.[1][10]
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized powder to a validated crystal structure is a systematic process. The causality behind each step is crucial for success.
Caption: The experimental workflow for Single-Crystal X-ray Crystallography.
Protocol: Crystallization and Structure Determination
-
Crystal Growth (The Art of the Science):
-
Rationale: The formation of a single, defect-free crystal is the most critical and often challenging step. The goal is to encourage molecules to pack in a slow, ordered fashion.
-
Methodology: Dissolve 5-10 mg of highly pure this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a binary mixture like dichloromethane/hexane). The choice of solvent is critical; the compound should be soluble but not excessively so.
-
Employ the slow evaporation technique: transfer the solution to a small, clean vial, cover it loosely with paraffin film pierced with a few pinholes, and leave it undisturbed in a vibration-free environment for several days to weeks.
-
-
Data Collection:
-
Rationale: A suitable crystal (ideally >20 µm in all dimensions) is selected and subjected to a focused beam of X-rays to generate a diffraction pattern.[7] Low-temperature data collection (~100 K) is standard practice to minimize atomic thermal vibrations, resulting in higher-quality data.
-
Methodology:
-
Identify a well-formed, clear crystal under a microscope.
-
Mount the crystal on a goniometer head using cryo-oil.
-
Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas.
-
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
-
-
Structure Solution, Refinement, and Validation:
-
Rationale: The collected diffraction intensities are processed to solve the "phase problem" and generate an initial electron density map. A molecular model is built into this map and then refined to best fit the experimental data.
-
Methodology:
-
Process the raw diffraction data to determine the unit cell dimensions and space group.
-
Solve the structure using direct methods or other algorithms to obtain an initial atomic model.
-
Refine the model iteratively by adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction intensities.
-
Validation: Assess the quality of the final model using standard crystallographic metrics.[11] Key parameters include the R-factor (R1) and the free R-factor (Rfree), which should typically be below 0.05 (5%) and 0.10 (10%) respectively for a well-refined small molecule structure.[11] The Goodness-of-Fit (GooF) should be close to 1.0.
-
-
Complementary Spectroscopic Techniques: Building the 2D Case
While SCXRD provides the definitive 3D structure, other analytical techniques are essential for initial characterization, purity assessment, and corroborating the 2D structure.[12] These methods are faster and require less sample preparation, making them ideal for routine analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2][5] By analyzing chemical shifts, coupling constants, and signal integrations, one can piece together the molecule's connectivity.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment & Rationale |
| ~7.0-7.5 | Ar-H (Protons on aniline ring) |
| ~6.2-6.4 | Furan-H (Protons on furan ring) |
| ~4.5 | N-H (Amine proton, may be broad) |
| ~4.3 | -CH₂- (Methylene bridge) |
| ~2.3 | -CH₃ (Methyl group on aniline ring) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and can offer structural clues through its fragmentation pattern.[2] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition.
| Technique | Expected Result for C₁₂H₁₂ClNO | Rationale |
| Low-Resolution MS (EI/ESI) | Molecular Ion [M]⁺ at m/z 221 | Corresponds to the nominal molecular weight. |
| Isotope Peak [M+2]⁺ at m/z 223 | Confirms the presence of one chlorine atom due to the natural abundance of the ³⁷Cl isotope (~32.5% of ³⁵Cl). | |
| High-Resolution MS (HRMS) | Calculated Mass: 221.0607 | Provides an exact mass measurement, allowing for unambiguous confirmation of the molecular formula. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies.[3][13]
| Expected Absorption (cm⁻¹) | Functional Group Vibration |
| ~3400 | N-H Stretch (Secondary amine) |
| ~3100-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch (-CH₂, -CH₃) |
| ~1600, ~1500 | C=C Stretch (Aromatic rings) |
| ~1250 | C-N Stretch |
| ~1100-1000 | C-O Stretch (Furan ring) |
| ~800-700 | C-Cl Stretch |
Comparative Analysis: An Integrated Approach
No single technique provides all the necessary information. The true power lies in an integrated approach where each method validates the others. However, the types of information they provide are fundamentally different.
Caption: Synergy between spectroscopic techniques and X-ray crystallography.
Head-to-Head Comparison
| Parameter | X-ray Crystallography (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Absolute 3D structure, conformation, bond lengths/angles, intermolecular interactions.[1][10] | 2D connectivity, chemical environment of atoms.[2] | Molecular weight, elemental formula (HRMS).[5] | Presence of functional groups.[3] |
| Key Strength | Unambiguous and definitive. | Excellent for solution-state structure. | High sensitivity and accuracy for formula. | Fast and simple for functional group ID. |
| Key Limitation | Requires a suitable single crystal; provides solid-state structure only. | Can be complex to interpret; does not give 3D conformation directly. | Provides no connectivity information. | Provides limited structural information. |
| Sample Requirement | Single crystal (~0.02-0.2 mm). | ~5-10 mg, soluble. | <1 mg. | ~1-2 mg. |
| Throughput | Low (hours to days per sample). | High. | High. | Very High. |
Conclusion: The Final Arbiter of Structure
For a novel molecule like this compound, a comprehensive characterization package is essential. NMR, MS, and IR spectroscopy are the foundational pillars, rapidly confirming the molecular formula, functional groups, and the two-dimensional bonding framework. They are the workhorses of synthetic chemistry, essential for monitoring reactions and assessing purity.
However, when absolute certainty of the three-dimensional structure is required—for computational modeling, understanding biological activity, or securing intellectual property—these techniques are insufficient. Single-crystal X-ray crystallography is the final arbiter. It is the only technique that provides a direct, high-resolution visualization of the molecule in three-dimensional space, resolving any and all ambiguities related to conformation, isomerism, and intermolecular packing. While the experimental challenge of obtaining a high-quality crystal remains, the unparalleled certainty of the resulting data makes SCXRD an indispensable tool in the modern chemical sciences.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Gonnella, N. C. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]
-
University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
-
Northwestern University, IMSERC. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
Pall, S. (n.d.). Determination of Structure: Modern Analytical Techniques. Retrieved from [Link]
-
El-Gaber, H. A., et al. (2020, October 15). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]
-
TSFX. (n.d.). INTRODUCTION TO STRUCTURE DETERMINATION. Retrieved from [Link]
-
International Journal of Advanced Research. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]
-
Smart, O. S., et al. (2018, March 1). Validation of ligands in macromolecular structures determined by X-ray crystallography. Retrieved from [Link]
-
Proteopedia. (n.d.). Validation and Quality Assessment of X-ray Protein Structures. Retrieved from [Link]
-
Datta, A., et al. (2025, August 7). Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. Retrieved from [Link]
-
Wijma, H. J., et al. (2015, March 4). X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Retrieved from [Link]
-
Betzi, S., et al. (2020, February 25). Protein X-ray Crystallography and Drug Discovery. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6- substituted quinolin-3-yl)methylene). Retrieved from [Link]
-
Varshney, M. M., et al. (2025, August 6). Synthesis, characterization, in vitro antimicrobial, and anthelmintic evaluation of 2-(4-chloro-3-methylphenoxy)-N-[{5-(substituted aryl)-furan-2`-yl}-methylidene]-acetohydrazides. Retrieved from [Link]
Sources
- 1. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 2. rroij.com [rroij.com]
- 3. savitapall.com [savitapall.com]
- 4. chemscene.com [chemscene.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. rigaku.com [rigaku.com]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. eas.org [eas.org]
- 9. mdpi.com [mdpi.com]
- 10. excillum.com [excillum.com]
- 11. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
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- 13. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
Technical Validation Guide: 2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline
Executive Summary
2-Chloro-N-(furan-2-ylmethyl)-4-methylaniline (CAS: 1037138-41-2) is a specialized secondary amine intermediate used primarily in the synthesis of antifungal agents and kinase inhibitors. This guide provides a technical comparison of this furan-linked scaffold against standard benzyl analogs, detailing its physicochemical advantages in drug design—specifically regarding lipophilicity modulation and
Included below are the Reference Standard Elemental Analysis data, a validated synthesis protocol via reductive amination, and a decision framework for selecting this building block over alternatives.
Chemical Identity & Reference Standards
Before incorporating this intermediate into high-value synthesis, the material must meet strict elemental composition standards. The data below represents the theoretical baseline required for quality assurance (QA) validation.
Compound Details:
-
IUPAC Name: this compound
-
CAS Number: 1037138-41-2
-
Molecular Formula:
-
Molecular Weight: 221.68 g/mol
Elemental Analysis (CHN) Reference Table
Standard acceptance criteria: Experimental values must be within
| Element | Theoretical Mass % | Acceptable Range (Low) | Acceptable Range (High) |
| Carbon (C) | 65.02% | 64.62% | 65.42% |
| Hydrogen (H) | 5.46% | 5.06% | 5.86% |
| Nitrogen (N) | 6.32% | 5.92% | 6.72% |
| Chlorine (Cl) | 15.99% | 15.59% | 16.39% |
Analyst Note: The presence of the furan ring can make the compound sensitive to acid-catalyzed decomposition during combustion analysis if not handled rapidly. Ensure the sample is dried to constant weight (
volatiles) before analysis to prevent skewing the Carbon % due to solvent entrapment.
Comparative Performance Analysis
In medicinal chemistry, the choice between a Furan-2-ylmethyl linker and a standard Benzyl linker is critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Comparison: Furan-Linker vs. Benzyl-Linker
The following table contrasts the target compound with its direct benzene analog, N-benzyl-2-chloro-4-methylaniline.
| Feature | Target: Furan-Linker | Alternative: Benzyl-Linker | Impact on Drug Design |
| LogP (Calc.) | ~3.2 | ~3.8 | Furan reduces lipophilicity , potentially improving solubility and lowering non-specific binding. |
| Electronic Nature | Electron-rich ( | Electron-neutral | Furan can participate in unique cation- |
| Metabolic Stability | Moderate (Furan ring oxidation risk) | High | Benzyl is more stable; Furan requires careful placement to avoid rapid CYP450 metabolism. |
| Steric Bulk | Slightly smaller, planar | Larger | Furan fits tighter binding pockets where a phenyl ring might clash. |
Decision Logic for Scaffold Selection
Use the diagram below to determine if the Furan scaffold is the correct choice for your lead optimization campaign.
Figure 1: Decision tree for selecting between Furan and Benzyl linkers based on steric and metabolic constraints.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
This protocol ensures high purity by minimizing the formation of tertiary amines (over-alkylation).
Reagents:
-
2-Chloro-4-methylaniline (1.0 eq)
-
Furfural (1.05 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (Cat.)[1]
-
Dichloromethane (DCM) (Solvent)
Workflow:
-
Imine Formation: Dissolve 2-chloro-4-methylaniline in DCM. Add Furfural and catalytic acetic acid.[2] Stir at Room Temperature (RT) for 2 hours under Nitrogen (
). Monitoring: Check for disappearance of amine by TLC. -
Reduction: Cool the mixture to
. Add STAB portion-wise over 30 minutes. -
Quench: Allow to warm to RT and stir overnight. Quench with saturated
. -
Extraction: Extract organic layer, wash with brine, and dry over
. -
Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient). The furan ring is acid-sensitive; avoid prolonged exposure to acidic silica.
Protocol B: Handling for Elemental Analysis
To ensure your EA data matches the reference table in Section 2:
-
Drying: Dry the purified oil/solid under high vacuum (<1 mbar) at
for 4 hours to remove DCM traces. -
Storage: Store under Argon at
. The furan ring can darken (polymerize) upon exposure to air and light. -
Validation: Run a
-NMR prior to sending for EA. Ensure the integration of the methylene protons ( ppm, singlet) matches the methyl group ( ppm).
Mechanistic Visualization
The following diagram illustrates the reductive amination pathway, highlighting the critical imine intermediate that must form before the reducing agent is fully active.
Figure 2: Synthesis pathway via reductive amination.[3] The formation of the Schiff base is the rate-determining step for selectivity.
References
-
PubChem. (n.d.). Compound Summary: this compound (CAS 1037138-41-2). National Library of Medicine. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Protocol A). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
